Gallamine
Overview
Description
Gallamine, also known as this compound triethiodide, is a synthetic non-depolarizing neuromuscular blocking agent. It was first synthesized by Daniel Bovet in 1947 and has been used primarily as a muscle relaxant in anesthesia. This compound works by blocking the action of acetylcholine at the neuromuscular junction, leading to muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallamine is synthesized through a multi-step process involving the reaction of benzene-1,2,3-triol with diethylaminoethyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with iodine to yield this compound triethiodide .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Gallamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ethylamine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are commonly employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Gallamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for calibration in analytical techniques.
Biology: Employed in studies of neuromuscular function and receptor binding assays.
Medicine: Used as a muscle relaxant during surgical procedures and in the study of neuromuscular disorders.
Industry: Utilized in the production of other pharmaceuticals and as a research tool in drug development
Mechanism of Action
Gallamine exerts its effects by competitively binding to muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate. This prevents acetylcholine from binding to its receptors, thereby inhibiting the transmission of nerve impulses to the muscles. The result is muscle relaxation. This compound also has a parasympatholytic effect on the cardiac vagus nerve, which can cause tachycardia and occasionally hypertension .
Comparison with Similar Compounds
- Tubocurarine
- Pancuronium
- Vecuronium
- Rocuronium
- Atracurium
Biological Activity
Gallamine, specifically in its triethiodide form, is a nondepolarizing neuromuscular blocking agent (NMBA) widely used in clinical anesthesia. Its primary function is to induce skeletal muscle relaxation during surgical procedures. This article provides an in-depth exploration of this compound's biological activity, mechanisms of action, pharmacological effects, and relevant case studies.
This compound acts by competitively blocking the action of acetylcholine (ACh) at the neuromuscular junction. It binds to muscarinic and nicotinic acetylcholine receptors on the post-synaptic membrane of the motor endplate, inhibiting muscle contraction. The specific mechanisms include:
- Muscarinic Receptor Antagonism : this compound primarily targets muscarinic acetylcholine receptor M2, inhibiting adenylate cyclase and affecting intracellular calcium levels through phospholipase C pathways .
- Nicotinic Receptor Blockade : By binding to nicotinic receptors, this compound prevents ACh from eliciting muscle contractions, leading to muscle paralysis .
Pharmacological Profile
This compound exhibits a range of pharmacological properties that differentiate it from other neuromuscular blockers:
- Duration of Action : this compound has a longer duration of action compared to depolarizing agents like succinylcholine, making it suitable for prolonged surgical procedures.
- Cardiovascular Effects : Unlike some neuromuscular blockers, this compound can block cardiac vagal tone, potentially leading to sinus tachycardia and increased cardiac output .
- Muscle Sensitivity Variability : Different muscle groups exhibit varying sensitivities to this compound. Ocular muscles are most sensitive, while the diaphragm is least affected .
Dosage and Administration
This compound is typically administered intravenously during surgical procedures. The dosage varies based on patient factors such as age, weight, and overall health. Standard dosing guidelines suggest starting doses around 0.5 to 1 mg/kg, with adjustments made based on clinical response.
Case Study 1: Accidental Subarachnoid Injection
A reported case involved the accidental subarachnoid injection of this compound during anesthesia induction. The management included immediate identification and monitoring for neurological deficits. This incident highlights the importance of careful administration techniques in preventing adverse effects associated with NMBA use .
Case Study 2: Muscle Distribution Study
A study utilizing microdialysis assessed this compound distribution in muscle tissues. Results indicated significant variability in drug concentration across different muscle types, which could inform dosing strategies for specific surgical contexts .
Research Findings
Recent research has provided insights into this compound's pharmacokinetics and dynamics:
- Muscle Interstitial Fluid Concentration : A study demonstrated that this compound concentrations were significantly higher in interstitial fluid of more sensitive muscle groups compared to those less affected by NMBA administration .
- Comparative Efficacy : Research comparing this compound with other neuromuscular blockers indicated that while it is effective for skeletal muscle relaxation, its slower onset time necessitates careful timing in surgical settings .
Summary Table of Biological Activity
Property | This compound |
---|---|
Class | Nondepolarizing NMBA |
Mechanism | Acetylcholine receptor antagonist |
Duration of Action | Long |
Cardiovascular Effects | Sinus tachycardia possible |
Muscle Sensitivity | Ocular > Neck > Limbs > Abdomen |
Common Uses | Surgical anesthesia |
Properties
CAS No. |
153-76-4 |
---|---|
Molecular Formula |
C24H45N3O3 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
2-[2,3-bis[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C24H45N3O3/c1-7-25(8-2)16-19-28-22-14-13-15-23(29-20-17-26(9-3)10-4)24(22)30-21-18-27(11-5)12-6/h13-15H,7-12,16-21H2,1-6H3 |
InChI Key |
ICLWTJIMXVISSR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC |
Canonical SMILES |
CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC |
Key on ui other cas no. |
153-76-4 |
Related CAS |
65-29-2 (Parent) |
Synonyms |
Flaxedil Gallamine Gallamine Triethiodide Gallamine Triethochloride Gallamine Triethyl Iodide Gallamonium Iodide Iodide, Gallamine Triethyl Iodide, Gallamonium Triethiodide, Gallamine Triethochloride, Gallamine Triethyl Iodide, Gallamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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